molecular formula C11H8BrNO2 B2571100 3-Acetyl-6-bromoquinolin-4(1H)-one CAS No. 99867-16-0

3-Acetyl-6-bromoquinolin-4(1H)-one

Cat. No.: B2571100
CAS No.: 99867-16-0
M. Wt: 266.094
InChI Key: KGVYTHOAATULPK-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromoquinolin-4(1H)-one: is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 6th position, an acetyl group at the 3rd position, and a keto group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3-acetylquinolin-4(1H)-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-bromoquinolin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The acetyl group at the 3rd position can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products

    Substitution: 6-substituted derivatives of 3-acetylquinolin-4(1H)-one.

    Reduction: 3-acetyl-6-bromoquinolin-4-ol.

    Oxidation: 3-carboxy-6-bromoquinolin-4(1H)-one.

Scientific Research Applications

3-Acetyl-6-bromoquinolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, infectious diseases, and neurological disorders.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-bromoquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the keto group play crucial roles in binding interactions, while the acetyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Acetylquinolin-4(1H)-one: Lacks the bromine atom at the 6th position.

    6-Bromoquinolin-4(1H)-one: Lacks the acetyl group at the 3rd position.

    3-Acetyl-6-chloroquinolin-4(1H)-one: Has a chlorine atom instead of a bromine atom at the 6th position.

Uniqueness

3-Acetyl-6-bromoquinolin-4(1H)-one is unique due to the presence of both the bromine atom and the acetyl group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the acetyl group provides additional sites for chemical modification.

Properties

IUPAC Name

3-acetyl-6-bromo-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6(14)9-5-13-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVYTHOAATULPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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